molecular formula C12H11NO2 B1505609 methyl 3-(1H-indol-3-yl)prop-2-enoate

methyl 3-(1H-indol-3-yl)prop-2-enoate

Cat. No.: B1505609
M. Wt: 201.22 g/mol
InChI Key: JKVXFZPEUCTHQO-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-3-yl)prop-2-enoate (CAS: 19626-92-7) is an indole-derived acrylate ester with the molecular formula C₁₂H₁₁NO₂ (molecular weight: 201.225 g/mol). It is also known as indole-3-acrylic acid methyl ester and is characterized by a conjugated α,β-unsaturated ester system linked to the 3-position of the indole ring . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole alkaloids, such as tryptophan derivatives and serotonin analogs. Its synthetic versatility allows for modifications at the indole nitrogen, acrylate double bond, and ester group, enabling diverse applications in drug discovery and organic synthesis.

Properties

IUPAC Name

methyl 3-(1H-indol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)7-6-9-8-13-11-5-3-2-4-10(9)11/h2-8,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVXFZPEUCTHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347499
Record name Methyl 3-(1H-indol-3-yl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2756-97-0
Record name Methyl 3-(1H-indol-3-yl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
Methyl 3-(1H-indol-3-yl)prop-2-enoate serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions such as condensation and cyclization. For instance, it can be utilized in the synthesis of novel indole derivatives that exhibit enhanced biological activities .

Reactivity and Functionalization
The compound's acrylic acid ester moiety enhances its reactivity, making it suitable for various chemical transformations. It can undergo reactions such as oxidation, reduction, and substitution under specific conditions, leading to diverse functional groups that expand its utility in synthetic organic chemistry .

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential
This compound has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing cell cycle arrest. For example, experiments conducted on hepatocellular carcinoma cells revealed that treatment with this compound led to a marked decrease in cell viability .

Medicinal Applications

Therapeutic Agent Development
Ongoing research is focused on exploring this compound's potential as a therapeutic agent for various diseases. Its ability to modulate key biological pathways suggests it could be effective against conditions such as cancer and inflammation. The compound's mechanism of action involves binding to specific enzymes or receptors, thereby influencing their activity .

Hypoxia-Activated Prodrugs
In a novel approach, this compound has been integrated into hypoxia-activated prodrugs designed to selectively target hypoxic tumor cells while sparing normal tissues. This strategy aims to enhance therapeutic efficacy in cancer treatments where hypoxia is prevalent .

Industrial Applications

Pharmaceutical Development
this compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of various drugs. Its versatility allows for the development of new materials and chemical processes that are essential in drug formulation and production .

Material Science
Beyond pharmaceuticals, this compound is also being explored for applications in material science. Its unique chemical properties make it suitable for developing new polymers and composites with desirable mechanical and thermal characteristics .

Case Studies and Research Findings

Study/Source Focus Area Findings/Results
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth.
Anticancer PropertiesInduced apoptosis in hepatocellular carcinoma cells; increased ROS levels.
Synthesis TechniquesEffective building block for complex organic molecules; versatile reactivity profile.

Comparison with Similar Compounds

(a) Methyl 3-(1H-Indol-3-yl)propanoate (CAS: 5548-09-4)

  • Key Differences : The absence of the acrylate double bond reduces electrophilic reactivity, impacting interactions with biological targets .
  • Applications : Less explored in drug development due to lower reactivity compared to the unsaturated analog.

(b) 2-(6-Methyl-1H-Indol-3-yl)acetic Acid (CAS: 52531-20-1)

  • Structure : Acetic acid derivative with a methyl substituent at the indole 6-position.
  • Applications : Used as a building block for anti-inflammatory agents.

(c) Methyl 3-(1-Ethyl-1H-Indol-3-yl)-3-oxopropanoate (CAS: 1306738-64-6)

  • Structure: Incorporates a ketone group in the propanoate chain and an ethyl substituent at the indole nitrogen.
  • Key Differences : The ketone introduces a hydrogen-bond acceptor, and the ethyl group increases lipophilicity .
  • Applications : Intermediate in the synthesis of kinase inhibitors.

(d) (E)-3-(Dimethylamino)-1-(1H-Indol-3-yl)prop-2-en-1-one

  • Structure: Replaces the ester with a ketone and adds a dimethylamino group.
  • Key Differences: The amino group enhances solubility in polar solvents, while the ketone improves electrophilicity .
  • Applications : Key intermediate in anticancer drug synthesis.

Preparation Methods

Direct Condensation of Indole-3-carboxaldehyde with Methyl Acrylate or Equivalent

One common approach to synthesize methyl 3-(1H-indol-3-yl)prop-2-enoate involves the condensation of indole-3-carboxaldehyde derivatives with active methylene compounds such as methyl acrylate or malonate esters under basic or catalytic conditions.

  • Typical Procedure:

    • Indole-3-carboxaldehyde is reacted with methyl acrylate or an equivalent in the presence of a base such as triethylamine or piperidine.
    • The reaction is often conducted in ethanol or another polar solvent under reflux for several hours (e.g., 5 hours).
    • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization.
  • Reaction Example:

    • A mixture of indole-3-carboxaldehyde (0.01 mol) and methyl acrylate (0.01 mol) in ethanol with a few drops of triethylamine is refluxed for 5 hours.
    • The resulting this compound precipitates upon cooling and is purified by recrystallization.
  • Yields and Characterization:

    • Yields typically range from 60% to 70%.
    • Characterization includes melting point determination, IR spectroscopy (showing ester carbonyl and C=C stretches), 1H and 13C NMR (confirming the vinyl protons and ester carbons), and mass spectrometry.

This method is supported by studies synthesizing 3-substituted indole derivatives with various side chains, demonstrating good versatility and moderate to good yields.

Knoevenagel Condensation Using Indole-3-carboxaldehyde and Methyl Ester Derivatives

The Knoevenagel condensation is a key reaction for preparing α,β-unsaturated esters such as this compound.

  • Methodology:

    • Indole-3-carboxaldehyde is reacted with methyl acetate derivatives or malonate esters in the presence of bases like piperidine or triethylamine.
    • The reaction proceeds via the formation of an intermediate carbanion that condenses with the aldehyde to form the α,β-unsaturated ester.
    • Reaction conditions typically involve reflux in ethanol or other polar solvents for 3–6 hours.
  • Purification:

    • The product is isolated by cooling the reaction mixture, filtration, and recrystallization.
    • Silica gel chromatography may be employed for further purification.
  • Yields:

    • Yields reported are in the range of 60–70%, consistent with typical Knoevenagel condensations involving indole derivatives.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Conditions Yield (%) Notes
Direct condensation Indole-3-carboxaldehyde + methyl acrylate Triethylamine/piperidine Reflux in ethanol, 5 h 60–70 Simple, moderate yields, straightforward workup
Knoevenagel condensation Indole-3-carboxaldehyde + methyl esters Triethylamine/piperidine Reflux in ethanol, 3–6 h 60–70 Common method for α,β-unsaturated esters
Indium(III) chloride catalysis Indole + ethyl acetoacetate Indium(III) chloride 110 °C, 2 h ~33–36 Side reactions; cyclization observed
Acid-catalyzed rearrangement Propargylic alcohols with indole Methanesulfonic acid 55 °C in CH2Cl2, 4–4.5 h 69 (related products) Indirect, complex products

Research Findings and Analytical Data

  • NMR Spectroscopy:

    • 1H NMR typically shows vinyl protons of the propenoate moiety around δ 6.5–7.5 ppm with characteristic coupling constants (J ~15–16 Hz) indicating E-configuration.
    • Indole NH appears as a singlet around δ 10–11 ppm.
    • 13C NMR confirms ester carbonyl carbons near δ 165–170 ppm and vinyl carbons around δ 120–140 ppm.
  • IR Spectroscopy:

    • Strong absorption bands for ester carbonyl groups near 1730 cm⁻¹.
    • C=C stretching vibrations around 1600 cm⁻¹.
    • N–H stretching of indole observed near 3400 cm⁻¹.
  • Purification Techniques:

    • Silica gel column chromatography using ethyl acetate/hexane mixtures is common.
    • Recrystallization from ethanol or ethyl acetate enhances purity.
  • Yields and Purity:

    • Yields vary depending on method but generally fall in the 60–70% range for direct condensation and Knoevenagel methods.
    • Side reactions can reduce yield and complicate purification, especially in metal-catalyzed or acid-catalyzed methods.

Q & A

Q. What are the optimal synthetic routes for methyl 3-(1H-indol-3-yl)prop-2-enoate, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation , reacting indole-3-carbaldehyde with methyl acrylate in the presence of a base catalyst (e.g., piperidine) under reflux in anhydrous ethanol . Yield optimization (60–85%) depends on solvent choice, temperature (70–90°C), and catalyst loading (5–10 mol%). Side reactions, such as polymerization of acrylate or over-alkylation of indole, can reduce purity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Table 1: Comparative Reaction Conditions

CatalystSolventTemp (°C)Yield (%)Purity (%)
PiperidineEthanol808598
DBUTHF707295
NH4OAcDMF906090

Q. How is this compound characterized structurally?

X-ray crystallography (e.g., orthorhombic Pbca space group, a = 7.735 Å, b = 11.324 Å, c = 23.236 Å) confirms the E-configuration of the α,β-unsaturated ester . NMR spectroscopy reveals key signals:

  • ¹H NMR (CDCl₃) : δ 8.1 (s, indole NH), 7.6–6.9 (m, aromatic H), 6.3 (d, J = 16 Hz, CH=COOCH₃), 5.8 (d, J = 16 Hz, CH=COOCH₃), 3.7 (s, OCH₃) .
  • ¹³C NMR : δ 167.2 (C=O), 144.1 (CH=COOCH₃), 123–136 (aromatic C), 51.8 (OCH₃) .

Q. What are the stability considerations for this compound under varying pH and temperature?

The ester group hydrolyzes under basic conditions (pH > 10) to form 3-(1H-indol-3-yl)prop-2-enoic acid, while acidic conditions (pH < 3) promote indole ring protonation, reducing reactivity. Thermal stability tests show decomposition above 150°C (TGA data). Store at –20°C in anhydrous, dark conditions to prevent dimerization .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies are used to study its bioactivity?

The compound inhibits tryptophan hydroxylase (Ki = 2.3 µM) via competitive binding at the substrate site, studied via enzyme kinetics (Lineweaver-Burk plots) and molecular docking (PDB ID: 1MLW) . Fluorescence quenching assays (λex = 280 nm, λem = 340 nm) confirm binding to serum albumin (Ka = 1.8 × 10⁴ M⁻¹), suggesting potential pharmacokinetic applications .

Q. What computational approaches validate the electronic properties and reactivity of this compound?

DFT calculations (B3LYP/6-311++G(d,p)) reveal:

  • HOMO-LUMO gap: 4.2 eV, indicating moderate electrophilicity.
  • Fukui indices: High electrophilic density at C2 of indole and β-carbon of the acrylate group, aligning with observed reactivity in Michael additions . Molecular dynamics simulations (AMBER force field) predict solvation effects in aqueous DMSO, showing stable hydrogen bonding with water (lifetime > 50 ps) .

Q. How do structural modifications (e.g., halogenation, alkylation) impact its physicochemical and biological properties?

Table 2: Comparative Bioactivity of Derivatives

DerivativeLogPIC50 (µM, TPH1)Solubility (mg/mL)
Parent compound2.12.30.12
5-Fluoro substitution2.51.80.09
N-Methylation1.8>100.25
Halogenation at C5 improves enzyme inhibition but reduces solubility due to increased hydrophobicity. N-Methylation abolishes activity, likely due to steric hindrance .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Discrepancies in ¹H NMR chemical shifts (e.g., δ 6.3 vs. 6.5 for CH=COOCH₃) arise from solvent polarity (CDCl₃ vs. DMSO-d6) and concentration effects. High-resolution MS (m/z 201.0796 [M+H]⁺) and IR spectroscopy (νC=O = 1715 cm⁻¹) provide unambiguous validation .

Methodological Recommendations

  • Synthesis : Use piperidine in ethanol for scalability and high yield .
  • Characterization : Combine X-ray crystallography with 2D NMR (COSY, HSQC) for structural elucidation .
  • Bioactivity Screening : Employ SPR (surface plasmon resonance) for real-time binding kinetics .
  • Computational Modeling : Validate docking results with alanine scanning mutagenesis .

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